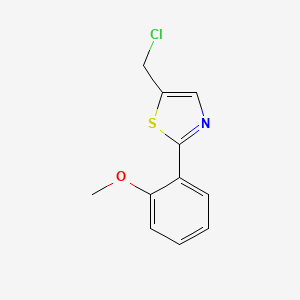

5-(Chloromethyl)-2-(2-methoxyphenyl)-1,3-thiazole

描述

属性

IUPAC Name |

5-(chloromethyl)-2-(2-methoxyphenyl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNOS/c1-14-10-5-3-2-4-9(10)11-13-7-8(6-12)15-11/h2-5,7H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBESPAFVHHRXEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NC=C(S2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

General Synthesis Approach

- Thiazole Ring Formation : This step typically involves the reaction of a thioamide or thiourea with an aldehyde or ketone under suitable conditions.

- Introduction of Substituents : The chloromethyl group can be introduced through chlorination reactions, while the methoxyphenyl group may be attached via coupling reactions or other methods.

Challenges and Considerations

- Chlorination Steps : The presence of a chloromethyl group suggests that chlorination steps are involved in its preparation. These steps can be challenging due to the potential for side reactions and the need for controlled conditions.

- Purity and Yield : Achieving high purity and yield is crucial. This may require careful optimization of reaction conditions and purification methods.

Comparison with Related Compounds

Other thiazole compounds, such as 2-chloro-5-chloromethyl-1,3-thiazole, have been studied extensively for their synthesis and applications. These compounds often serve as intermediates in the synthesis of more complex molecules, such as insecticides.

Synthesis Comparison

| Compound | Synthesis Method | Challenges |

|---|---|---|

| This compound | Condensation reactions, chlorination steps | Control of chlorination conditions, achieving high purity |

| 2-Chloro-5-chloromethyl-1,3-thiazole | Chlorination of isothiocyanate derivatives | High temperature, low purity due to byproducts |

化学反应分析

Types of Reactions

5-(Chloromethyl)-2-(2-methoxyphenyl)-1,3-thiazole undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

Reduction Reactions: Reduction of the thiazole ring can yield dihydrothiazole derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions can be employed.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

Major Products

Substitution: Products include azido derivatives, thiocyanate derivatives, and other substituted thiazoles.

Oxidation: Products include aldehydes and carboxylic acids.

Reduction: Products include dihydrothiazole derivatives.

科学研究应用

Medicinal Chemistry

Pharmacological Potential

The compound is being investigated for its role as a pharmacophore in drug design. Thiazole derivatives, including 5-(Chloromethyl)-2-(2-methoxyphenyl)-1,3-thiazole, have shown promising activity against a range of diseases, particularly in the development of antimicrobial and anticancer agents. Research indicates that thiazole-based compounds are integral to over 75% of FDA-approved drugs due to their diverse pharmacological activities, including antitumor, anti-inflammatory, and antibacterial properties .

Case Study: Anticancer Activity

A study highlighted the synthesis of various thiazole derivatives and their evaluation against breast cancer cell lines (MCF-7 and MDA-MB-231). The results demonstrated significant antiproliferative activity compared to standard treatments like staurosporine. The presence of the chloromethyl group in this compound enhances its reactivity towards biological targets, making it a candidate for further development as an anticancer drug .

Materials Science

Synthesis of Advanced Materials

In materials science, this compound is explored for its potential in synthesizing advanced materials such as polymers and nanomaterials. Its unique functional groups allow for modifications that can lead to materials with specific properties suitable for various applications in electronics and photonics.

Table: Comparison of Thiazole Derivatives in Material Applications

| Compound | Application Area | Key Properties |

|---|---|---|

| This compound | Polymer Synthesis | High reactivity due to chloromethyl |

| 5-Bromo-2-(chloromethyl)-1,3-thiazole | Nanomaterial Development | Enhanced stability |

| 5-Methyl-2-(3-methoxyphenyl)-1,3-thiazole | Coating Materials | Improved adhesion |

Biological Studies

Biochemical Assays

This compound serves as a valuable probe in biochemical assays aimed at studying enzyme interactions and cellular pathways. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, potentially inhibiting enzymatic activity or disrupting cellular processes. Such interactions are crucial for understanding disease mechanisms and developing therapeutic strategies .

Case Study: Enzyme Inhibition

Research has demonstrated that thiazole derivatives can inhibit specific enzymes related to cancer progression. For instance, studies indicate that modifications to the thiazole ring can enhance binding affinity to targets like VEGFR-2 (vascular endothelial growth factor receptor), which plays a significant role in tumor angiogenesis. This suggests that compounds like this compound could be pivotal in designing targeted cancer therapies .

作用机制

The mechanism of action of 5-(Chloromethyl)-2-(2-methoxyphenyl)-1,3-thiazole involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting key enzymes or receptors involved in disease pathways. For example, it can inhibit bacterial enzymes, leading to antimicrobial effects. The compound’s structure allows it to bind to active sites of enzymes, disrupting their normal function and thereby exerting its biological effects.

相似化合物的比较

Positional Isomerism in Methoxyphenyl Substitution

Several analogs differ in the position of the methoxy group on the phenyl ring:

- 5-(Chloromethyl)-2-(3-methoxyphenyl)-1,3-thiazole hydrochloride (QZ-2569) and 5-(Chloromethyl)-2-(4-methoxyphenyl)-1,3-thiazole hydrochloride (QZ-6681) are positional isomers with methoxy groups at the 3- and 4-positions, respectively .

- This may affect binding to biological targets, such as enzymes or receptors.

Substitution with Halogenated Phenyl Groups

- EMAC2067 : Contains a 2-bromophenyl group instead of 2-methoxyphenyl. Bromine’s higher electronegativity and larger atomic radius increase lipophilicity and steric bulk, which could enhance membrane permeability but reduce solubility .

- EMAC2070 : Features a 4-chlorophenyl group. The electron-withdrawing chlorine atom stabilizes the thiazole ring via inductive effects, contrasting with the electron-donating methoxy group .

Trifluoromethyl and Fluorophenyl Derivatives

- 5-(Chloromethyl)-4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole (): The trifluoromethyl group is strongly electron-withdrawing, altering electronic density on the thiazole ring. This may enhance interactions with hydrophobic pockets in proteins compared to methoxy .

- EMAC2068: Incorporates a 4-fluorophenyl group.

Data Tables

Table 1: Key Physical and Electronic Properties

| Compound | Substituent (Position) | LogP (XLogP3) | Melting Point (°C) | Notable Features |

|---|---|---|---|---|

| Target Compound | 2-methoxyphenyl (2) | ~2.2 (est.) | Not reported | Electron-donating, steric hindrance |

| 5-(Chloromethyl)-2-(4-methoxyphenyl)-thiazole | 4-methoxyphenyl (2) | ~2.5 | Not reported | Reduced steric hindrance |

| EMAC2067 | 2-bromophenyl (2) | ~3.0 | 233 (dec.) | High lipophilicity |

| EMAC2070 | 4-chlorophenyl (2) | ~2.8 | 235 (dec.) | Electron-withdrawing |

生物活性

5-(Chloromethyl)-2-(2-methoxyphenyl)-1,3-thiazole is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry, supported by relevant data tables and case studies.

Chemical Structure and Synthesis

The compound features a thiazole ring substituted with a chloromethyl group and a methoxyphenyl moiety. The synthesis typically involves nucleophilic substitution reactions where the chloromethyl group can be replaced by various nucleophiles, such as amines or thiols, leading to the formation of derivatives with potentially enhanced biological activity.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. It has been evaluated against various bacterial strains, demonstrating significant antibacterial activity. For instance, the compound exhibited a minimum inhibitory concentration (MIC) of 0.23 mg/mL against Bacillus cereus, indicating its effectiveness as an antimicrobial agent .

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|

| Bacillus cereus | 0.23 | 0.47 |

| Escherichia coli | 0.47 | 0.94 |

| Salmonella Typhimurium | 0.35 | 0.70 |

The compound's mechanism of action involves the inhibition of bacterial enzymes critical for cell wall synthesis and metabolism, leading to bactericidal effects .

Anticancer Activity

In addition to its antimicrobial properties, this thiazole derivative has shown promising anticancer activity. In vitro studies have demonstrated cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. The IC50 values for selected derivatives ranged from 10 to 30 µM, indicating moderate to strong anticancer properties .

Table 2: Cytotoxicity of this compound Derivatives

| Cell Line | Compound ID | IC50 (µM) |

|---|---|---|

| MDA-MB-231 | 2f | 20 |

| HT-29 | 2h | 30 |

| MCF-7 | 2e | 15 |

The structure-activity relationship (SAR) analysis revealed that substitutions at specific positions on the thiazole ring significantly influence cytotoxicity, with certain groups enhancing selectivity towards cancer cells .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. For antimicrobial effects, it likely binds to active sites on bacterial enzymes, disrupting their function and leading to cell death. In cancer cells, the compound may induce apoptosis through mechanisms involving the modulation of signaling pathways related to cell proliferation and survival .

Case Studies

A notable case study involved the evaluation of various thiazole derivatives in treating resistant bacterial infections. The study found that compounds similar to this compound displayed enhanced efficacy against multi-drug resistant strains, suggesting its potential as a lead compound for developing new antibiotics .

常见问题

Q. What are the common synthetic routes for 5-(Chloromethyl)-2-(2-methoxyphenyl)-1,3-thiazole?

Answer: The compound is typically synthesized via cyclization reactions involving thioamides or α-halo ketones. For example:

- Cyclization with α-bromo ketones: Reacting 2-amino-1,3-thiazole derivatives with α-bromo-2-hydroxy-3,5-dichloro acetophenone in ethanol under reflux yields chloromethyl-substituted thiazoles .

- Heterocyclic coupling: Utilizing catalysts like Bleaching Earth Clay (pH 12.5) in PEG-400 at 70–80°C promotes efficient coupling of intermediates, as demonstrated in the synthesis of structurally similar thiazole-triazole hybrids .

- Solvent selection: Ethanol or acetic acid is often used for reflux, followed by crystallization to isolate pure products .

Q. How is the compound characterized using spectroscopic techniques?

Answer:

- IR spectroscopy: Identifies functional groups (e.g., C–Cl stretch at ~650–750 cm⁻¹ and C–S stretch at ~600–700 cm⁻¹) .

- NMR spectroscopy:

- ¹H NMR: Chloromethyl protons appear as a singlet at δ ~4.5–5.0 ppm, while methoxyphenyl protons resonate as a singlet at δ ~3.8–4.0 ppm .

- ¹³C NMR: The chloromethyl carbon appears at δ ~40–45 ppm, and the thiazole ring carbons are observed at δ ~110–160 ppm .

- Elemental analysis: Validates purity by comparing calculated vs. experimental C, H, N, and S content .

Q. What are the key physical properties of this compound?

Answer:

- Melting point: Structurally similar thiazoles exhibit melting points in the range of 67–98°C, depending on substituents .

- Solubility: Generally soluble in polar aprotic solvents (e.g., DMSO, ethanol) but poorly soluble in water .

- Stability: Sensitive to moisture and light; recommended storage in anhydrous conditions at –20°C .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Answer:

- Catalyst screening: Bleaching Earth Clay in PEG-400 enhances coupling efficiency by stabilizing intermediates .

- Temperature control: Maintaining 70–80°C during reflux minimizes side reactions (e.g., hydrolysis of the chloromethyl group) .

- Workup optimization: Precipitation in ice-water followed by recrystallization from ethanol improves purity .

- Monitoring via TLC: Ensures reaction completion and reduces over-reaction .

Q. How can contradictions in spectroscopic data be resolved during structural elucidation?

Answer:

- Cross-validation: Compare experimental NMR/IR data with literature values for analogous thiazoles (e.g., methoxyphenyl derivatives in ).

- Dynamic effects: Consider tautomerism or solvent-induced shifts. For example, DMSO-d₆ may cause downfield shifts in aromatic protons .

- High-resolution MS: Resolves ambiguities in molecular ion peaks (e.g., distinguishing [M+H]⁺ from isotopic clusters) .

Q. What computational methods predict the biological activity of this compound?

Answer:

- Molecular docking: Tools like AutoDock assess binding affinity to target proteins (e.g., HIV-1 RT or antimicrobial targets). For example, derivatives with electron-withdrawing groups (e.g., –NO₂) show enhanced docking scores due to hydrophobic interactions .

- QSAR modeling: Correlates substituent effects (e.g., chloromethyl position) with bioactivity using descriptors like logP and polar surface area .

Q. How can derivatives be designed to enhance biological activity?

Answer:

- Substituent modulation:

- Replace methoxyphenyl with fluorophenyl to improve metabolic stability .

- Introduce hydrophilic groups (e.g., –OH) at the thiazole 4-position to enhance solubility .

- Hybrid scaffolds: Combine thiazole with triazole or benzimidazole moieties to exploit synergistic effects (e.g., compound 9c in showed potent antimicrobial activity).

Q. How can stability under varying pH and temperature conditions be assessed?

Answer:

- Accelerated stability studies:

- Thermal analysis (TGA/DSC): Determines decomposition temperatures (e.g., derivatives in decompose at >200°C).

- pH stability: Incubate the compound in buffers (pH 1–13) and monitor degradation via HPLC .

- Light exposure tests: UV-Vis spectroscopy tracks photodegradation kinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。